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Cat. No.: B1365754
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Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1,1-
cyclobutanedimethanol (CAS No. 4415-73-0), a versatile building block in organic synthesis.

[1][2] In the absence of a complete, publicly available experimental spectral dataset, this

document leverages predictive methodologies and comparative analysis with structurally

related compounds to offer a comprehensive characterization. This guide is intended for

researchers, scientists, and drug development professionals, providing detailed predicted data

for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), along with the rationale behind the spectral interpretations.

Introduction
1,1-Cyclobutanedimethanol is a diol of interest in medicinal chemistry and materials science

due to its unique cyclobutane core, which imparts conformational rigidity.[3] Accurate structural

elucidation through spectroscopic methods is paramount for its application in complex

molecular architectures. This guide presents a detailed spectroscopic profile of 1,1-
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cyclobutanedimethanol, offering valuable insights for its identification and characterization in

a laboratory setting.

The molecular structure of 1,1-cyclobutanedimethanol is presented below:

Caption: Molecular structure of 1,1-Cyclobutanedimethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1,1-
cyclobutanedimethanol. Predictions are based on established chemical shift principles and

data from analogous compounds.[4][5]

Experimental Protocol: NMR Sample Preparation and
Acquisition
A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Sample Preparation:

Weigh approximately 10-20 mg of 1,1-cyclobutanedimethanol.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

Spectrometer: 500 MHz

Pulse Program: Standard single-pulse

Solvent: CDCl₃
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Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 3.0 s

Data Acquisition (¹³C NMR):

Spectrometer: 125 MHz

Pulse Program: Proton-decoupled

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 5.0 s

Acquisition Time: 1.5 s

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 1,1-cyclobutanedimethanol is predicted to exhibit three distinct

signals corresponding to the three unique proton environments in the molecule.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.65 s 4H -CH₂OH

Protons on the

carbons bearing

the hydroxyl

groups are

deshielded by

the

electronegative

oxygen atoms.

~2.50 s (broad) 2H -OH

The chemical

shift of hydroxyl

protons is

variable and

depends on

concentration

and solvent. The

signal is often a

broad singlet.[6]

~1.90 m 6H
Cyclobutane -

CH₂-

Protons of the

cyclobutane ring

are in a complex

spin system and

are expected to

appear as a

multiplet.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 1,1-cyclobutanedimethanol is predicted to show

three signals, corresponding to the three distinct carbon environments.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~70 -CH₂OH

The carbon atoms attached to

the hydroxyl groups are

significantly deshielded by the

oxygen atoms.[7][8]

~45 C(CH₂OH)₂

The quaternary carbon of the

cyclobutane ring is deshielded

by the two attached

hydroxymethyl groups.

~25 Cyclobutane -CH₂-

The methylene carbons of the

cyclobutane ring are expected

in the typical aliphatic region.

[9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,1-cyclobutanedimethanol is expected to be dominated by absorptions from the

O-H and C-O bonds of the alcohol functional groups.

Experimental Protocol: IR Spectrum Acquisition
Sample Preparation (Neat):

Place a small drop of liquid 1,1-cyclobutanedimethanol between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates.

Gently press the plates together to form a thin film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance
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Scan Range: 4000 - 400 cm⁻¹

Number of Scans: 16

Resolution: 4 cm⁻¹

Predicted IR Spectrum
The key predicted IR absorption bands for 1,1-cyclobutanedimethanol are summarized

below.

Predicted
Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~3350 (broad) O-H stretch Alcohol

The broadness of this

peak is due to

intermolecular

hydrogen bonding

between the hydroxyl

groups.[10][11][12]

~2950 (strong) C-H stretch Alkane

Corresponds to the

stretching vibrations of

the C-H bonds in the

cyclobutane ring and

the methylene groups.

~1050 (strong) C-O stretch Primary Alcohol

This strong absorption

is characteristic of the

C-O single bond in

primary alcohols.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which aids in determining its molecular weight and structure.
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Experimental Protocol: Mass Spectrum Acquisition
Sample Introduction:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

Ionization Method:

Technique: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analyzer:

Type: Quadrupole or Time-of-Flight (TOF)

Predicted Mass Spectrum and Fragmentation
The molecular formula of 1,1-cyclobutanedimethanol is C₆H₁₂O₂, with a molecular weight of

116.16 g/mol .[1]

Predicted Fragmentation Pathway:

[C₆H₁₂O₂]⁺˙
m/z = 116

[M - H₂O]⁺˙
m/z = 98- H₂O

[M - CH₂OH]⁺
m/z = 85

- •CH₂OH
[C₄H₇O]⁺
m/z = 71- CH₂

[C₄H₈]⁺˙
m/z = 56

- H₂O

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1,1-cyclobutanedimethanol in EI-MS.

Interpretation of Key Fragments:

m/z = 116 (Molecular Ion): The peak corresponding to the intact molecule. For cyclic

alcohols, this peak may be of low intensity.[13]
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m/z = 98: Loss of a water molecule (H₂O), a common fragmentation for alcohols.[14]

m/z = 85: Loss of a hydroxymethyl radical (•CH₂OH), representing an alpha-cleavage

adjacent to the quaternary carbon.

m/z = 71: Further fragmentation of the m/z 85 ion.

m/z = 56: Represents the cyclobutene radical cation, formed after the loss of both

hydroxymethyl groups.

Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 1,1-
cyclobutanedimethanol. The presented NMR, IR, and MS data, derived from established

principles and comparative analyses, offer a robust framework for the identification and

structural verification of this compound. Researchers and professionals in drug development

can utilize this guide as a foundational reference for their work with 1,1-
cyclobutanedimethanol, ensuring a deeper understanding of its chemical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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